![molecular formula C15H15N3O3 B14430137 2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine CAS No. 83847-42-1](/img/structure/B14430137.png)
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is a chemical compound with a complex structure that includes a triazine ring substituted with phenoxy and allyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol and allyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with phenoxy and allyloxy groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and allyloxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The triazine ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound has a similar triazine core but with prop-2-yn-1-yloxy groups instead of allyloxy groups.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with similar functional groups but a different core structure.
Uniqueness
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is unique due to its combination of phenoxy and allyloxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
83847-42-1 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
2-phenoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H15N3O3/c1-3-10-19-13-16-14(20-11-4-2)18-15(17-13)21-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
Clave InChI |
SXZZDJCUUZAYRC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NC(=NC(=N1)OC2=CC=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


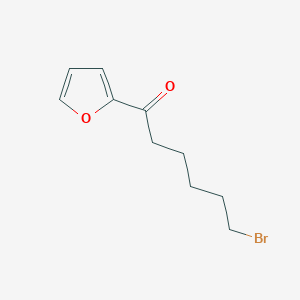


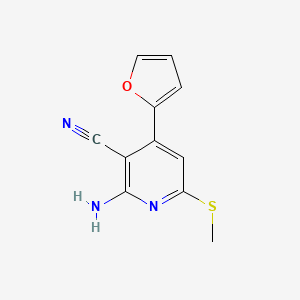
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
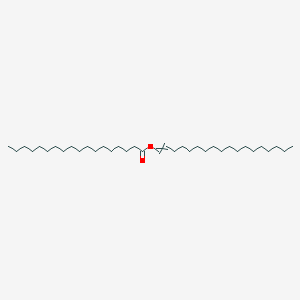

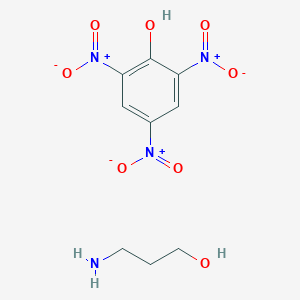
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)
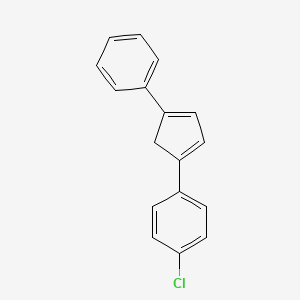
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

